What is Bifendate (dimethyl diphenyl bicarboxylate)
What is Bifendate (dimethyl diphenyl bicarboxylate)
An In-depth Technical Guide to Bifendate (B1666993) (Dimethyl Diphenyl Bicarboxylate)
Introduction
Bifendate, also known as Dimethyl Diphenyl Bicarboxylate (DDB), is a synthetic oral drug derived from Schisandrin C, an active component isolated from the traditional Chinese medicinal plant Schisandra chinensis.[1][2] It is primarily classified as a hepatoprotective agent and is used clinically in several Asian countries for the treatment of liver diseases, particularly chronic viral hepatitis and chemical- or drug-induced liver damage.[1][3][4] Its principal and most consistently observed therapeutic effect is the rapid normalization of elevated serum alanine (B10760859) aminotransferase (ALT) levels, a key marker of hepatocellular injury.[3][5] While effective in reducing ALT, its impact on other liver enzymes is less pronounced, and ALT levels may rebound upon discontinuation of the drug.[3][6]
This guide provides a comprehensive technical overview of Bifendate, detailing its chemical properties, multifaceted mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used to characterize it. The content is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Bifendate is a synthetic intermediate in the production of Schisandrin C.[7][8] Its chemical structure and properties are summarized below. A key characteristic is its poor solubility in water, which significantly impacts its oral bioavailability.[9][10]
| Property | Value | Citation(s) |
| IUPAC Name | methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | [11] |
| Synonyms | Bifendatatum, DDB, Biphenyl (B1667301) Dimethyl Dicarboxylate, Diphenyl Dimethyl Bicarboxylate | [11][12] |
| CAS Number | 73536-69-3 | [2][11] |
| Molecular Formula | C₂₀H₁₈O₁₀ | [11][12] |
| Molecular Weight | 418.35 g/mol | [12][13] |
| Appearance | Solid | [12] |
| Solubility | Water insoluble; slightly soluble in methanol, ethanol; soluble in chloroform, acetonitrile. | [9][12] |
Mechanism of Action
The hepatoprotective effects of Bifendate are not attributed to a single pathway but rather to a combination of synergistic mechanisms that collectively mitigate liver injury and support hepatic function.
Antioxidant Activity
The liver's role in detoxification makes it highly susceptible to oxidative stress from reactive oxygen species (ROS).[14] Bifendate combats this by scavenging free radicals and inhibiting lipid peroxidation, a key process in cell membrane damage.[1][5][14] Furthermore, it boosts the liver's intrinsic antioxidant defenses by enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[14] This comprehensive antioxidant action helps preserve the structural and functional integrity of hepatocytes.[14]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of progressive liver disease, often leading to fibrosis and cirrhosis.[14] Bifendate exerts anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a pivotal transcription factor in the inflammatory cascade.[14] By preventing NF-κB's translocation to the nucleus, Bifendate reduces the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby curbing inflammatory damage.[14]
Additional Mechanisms
Beyond its primary antioxidant and anti-inflammatory roles, Bifendate's hepatoprotective profile includes:
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Modulation of Apoptosis : It regulates the expression of the Bcl-2 family of proteins, upregulating anti-apoptotic proteins to prevent excessive programmed cell death in hepatocytes.[14]
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Promotion of Liver Regeneration : Bifendate has been shown to stimulate the proliferation of hepatocytes, a critical process for recovery from liver injury.[1][14] It upregulates the expression of hepatocyte growth factor (HGF) and its receptor, c-Met, which are key players in liver regeneration.[14]
-
Cell Membrane Stabilization : The compound helps maintain the stability of the hepatocyte membrane by preserving the phospholipid bilayer, protecting cells from toxic insults and cytolysis.[2][14]
-
Autophagy Inhibition : In vitro studies show that Bifendate can inhibit autophagy degradation in an ATG5-dependent manner and reduce lysosomal activity.[15]
Pharmacokinetics and Metabolism
ADME Profile
Bifendate's clinical use is challenged by its very low water solubility, leading to poor oral bioavailability, which is generally estimated to be below 30%.[9] To overcome this, various formulation strategies have been explored. Self-emulsifying drug delivery systems (SEDDS) and nanosuspensions have been shown to significantly increase oral bioavailability and systemic exposure in animal models.[10][15] An intravenous nanosuspension formulation increased the area under the curve (AUC) by over 17-fold compared to a standard solution, with drug uptake concentrated in reticuloendothelial system (RES) organs, particularly the liver.[10] Known human metabolites of Bifendate include Mono-O-demethylated bdd.[11]
Drug-Drug Interactions
Bifendate is a potent inducer of cytochrome P450 (CYP) enzymes, which can lead to clinically significant drug-drug interactions.[16] Its induction of CYP3A4, a major enzyme in drug metabolism, can accelerate the clearance of co-administered drugs that are substrates for this enzyme.[16] This effect has been observed to decrease the plasma concentrations of drugs like cyclosporine and talinolol, potentially reducing their therapeutic efficacy.[16][17]
| Interacting Drug | Organism | Effect of Bifendate Co-administration | Citation(s) |
| Cyclosporine | Humans | Decreases plasma concentration of cyclosporine. | [16] |
| Talinolol | Humans | Decreased AUC by 11.2% and Cmax by 9.7% after 14 days of Bifendate treatment. | [17] |
Clinical and Pre-clinical Efficacy
Hepatoprotection in Chronic Hepatitis
The primary clinical application of Bifendate is in the management of chronic hepatitis, where it is valued for its ability to lower serum ALT levels.[3][18] In a study involving patients with chronic hepatitis B, a higher-dose, long-term regimen of Bifendate demonstrated significant efficacy.[19]
| Parameter | Bifendate Treatment Group | Control Group | Citation(s) |
| ALT Normalization (1 mo) | 70.76% | - | [19] |
| HBeAg Seroconversion | 44.4% | Significantly Lower | [19] |
| HBeAb Seroconversion | 29.3% | Significantly Lower | [19] |
| HBV DNA Seroconversion | 38.5% | Significantly Lower | [19] |
Data from a 12-month study in patients with chronic hepatitis B. Treatment group received 45-67.5 mg/day.
Effects on Hepatic Steatosis
In animal models of hypercholesterolemia and non-alcoholic fatty liver disease, Bifendate has been shown to attenuate hepatic steatosis by reducing lipid accumulation in the liver.[7][8] It effectively lowers hepatic levels of total cholesterol and triglycerides, though it does not appear to reduce serum lipid levels.[7]
| Animal Model | Bifendate Regimen | Effect on Hepatic Lipids | Citation(s) |
| Hypercholesterolemic Mice | 0.03-1.0 g/kg/day (i.g.) for 4 days | ↓ Total Cholesterol (9-37%), ↓ Triglycerides (10-37%) | [7] |
| High-Fat Diet Mice | 0.25% (w/w) in diet for 7-14 days | ↓ Total Cholesterol (25-56%), ↓ Triglycerides (22-44%) | [7] |
Conversely, some studies have reported that high doses of Bifendate (0.25-1 g/kg) can paradoxically cause an acute elevation in both serum and hepatic triglyceride levels in healthy mice and rabbits.[20]
Key Experimental Protocols
Protocol: Evaluation of Anti-HBV Efficacy in Humans
This protocol describes a randomized controlled trial to assess the antiviral efficacy of Bifendate in patients with chronic hepatitis B.[19]
-
Objective : To investigate the anti-HBV efficacy of higher-dose, long-term Bifendate treatment.
-
Study Population : 119 patients with chronic hepatitis B, randomized into a treatment group (n=65) and a control group (n=54).
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Treatment Regimen :
-
Treatment Group : Oral Bifendate pills for up to 12 months. Dosage was age-dependent: 30-45 mg/day for patients ≤12 years old, and 45-67.5 mg/day for patients >12 years old.
-
Control Group : Received standard supportive care without the specified Bifendate regimen.
-
-
Monitoring and Endpoints :
-
Hepatic function tests, including serum ALT, were performed at regular intervals.
-
Serological markers (HBeAg, HBeAb) and virological markers (HBV DNA) were detected periodically.
-
Primary endpoints included the rate of ALT normalization and the seroconversion rates of HBeAg, HBeAb, and HBV DNA.
-
Safety was assessed by monitoring for adverse effects throughout the study.
-
Protocol: Assessment of Hepatoprotective Effects in TAA-Induced Liver Injury (Rat Model)
This protocol details an animal study designed to evaluate Bifendate's protective effects against chemically-induced liver fibrosis using Thioacetamide (TAA).[21]
-
Objective : To determine if Bifendate administration ameliorates TAA-induced liver injury and fibrosis in rats.
-
Animals : 120 male albino rats (150-200g).
-
Experimental Groups :
-
Group 1 (Control) : Received only food and water.
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Group 5 (TAA only) : Received a single intraperitoneal (IP) injection of TAA (200 mg/kg body weight).
-
Group 6 (TAA + DDB) : Received TAA (200 mg/kg, IP) and Bifendate (6 mg/kg, daily via intragastric gavage) for the study duration (12 weeks).
-
-
Procedure :
-
Animals were grouped and acclimatized.
-
TAA and Bifendate were administered as per the group assignments for 12 weeks.
-
At the end of the trial, blood samples were collected via cardiac puncture for biochemical analysis of liver enzymes (e.g., ALT, AST).
-
Animals were euthanized, and liver tissues were excised.
-
-
Analysis :
-
Biochemical : Serum was analyzed for liver function markers.
-
Histopathological : Liver tissues were fixed in 10% neutral formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate hepatic injury, necrosis, inflammation, and fibrosis.
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Synthesis
Bifendate is produced through multi-step chemical synthesis.[2] The process typically starts with simpler aromatic compounds and requires precise control over reaction conditions to construct the complex biphenyl scaffold and achieve the high purity (>99%) demanded by the pharmaceutical industry.[2]
Conclusion
Bifendate (Dimethyl Diphenyl Bicarboxylate) is a well-established hepatoprotective agent with a complex mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[14] Its clinical utility, particularly in reducing elevated ALT levels in chronic hepatitis, is well-documented, although its efficacy can be limited by rebound effects and poor oral bioavailability.[3][9] Current and future research is focused on developing advanced formulations to enhance its pharmacokinetic profile and exploring its potential therapeutic applications beyond liver protection, such as in anti-viral and anti-cancer therapies.[3][22] For drug development professionals, Bifendate represents a molecule with a strong safety and efficacy record for a specific indication, but one whose full potential may yet be unlocked through modern formulation science and further mechanistic investigation.
References
- 1. What is Bifendate used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Diphenyl Dimethyl Bicarboxylate in the Treatment of Viral Hepatitis, Adjuvant or Curative? | Wang | Gastroenterology Research [gastrores.org]
- 4. Comparative Analysis of the Antioxidative and Hepatoprotective Activities of Dimethyl Diphenyl Bicarboxylate in Four Animal Models of Hepatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bifendate treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101810575A - Bifendate composition and preparation method thereof - Google Patents [patents.google.com]
- 10. Studies on pharmacokinetics and tissue distribution of bifendate nanosuspensions for intravenous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bifendate | C20H18O10 | CID 108213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Bifendate | Reverse Transcriptase | HBV | TargetMol [targetmol.com]
- 14. What is the mechanism of Bifendate? [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effect of bifendate on the pharmacokinetics of cyclosporine in relation to the CYP3A4*18B genotype in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Diphenyl Dimethyl Bicarboxylate in the Treatment of Viral Hepatitis, Adjuvant or Curative? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Anti-HBV efficacy of bifendate in treatment of chronic hepatitis B, a primary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High doses of bifendate elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - Pan - Acta Pharmacologica Sinica [chinaphar.com]
- 21. Effect of Bifendate (DDB) On Normal and Diseased Liver of Adult Male Albino Rats: An Experimental Study. [ejhm.journals.ekb.eg]
- 22. Synthesis and biological evaluation of bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold as potential P-glycoprotein and tumor metastasis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
